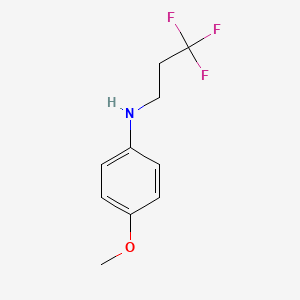

4-Methoxy-N-(3,3,3-trifluoropropyl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

919486-75-2 |

|---|---|

Molecular Formula |

C10H12F3NO |

Molecular Weight |

219.20 g/mol |

IUPAC Name |

4-methoxy-N-(3,3,3-trifluoropropyl)aniline |

InChI |

InChI=1S/C10H12F3NO/c1-15-9-4-2-8(3-5-9)14-7-6-10(11,12)13/h2-5,14H,6-7H2,1H3 |

InChI Key |

XFVYBYUASXCMFD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NCCC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy N 3,3,3 Trifluoropropyl Aniline

Strategies for the Formation of the N-(3,3,3-Trifluoropropyl) Aniline (B41778) Moiety

The direct formation of the bond between the nitrogen atom of 4-methoxyaniline and the 3,3,3-trifluoropropyl group is a primary strategy for the synthesis of the target molecule. This can be achieved through several classical and modern organic chemistry reactions.

Direct N-Alkylation Approaches of 4-Methoxyaniline with 3,3,3-Trifluoropropyl Halides or Equivalents

Direct N-alkylation represents a straightforward approach to the synthesis of 4-Methoxy-N-(3,3,3-trifluoropropyl)aniline. This method involves the reaction of 4-methoxyaniline with a suitable 3,3,3-trifluoropropyl electrophile, such as 3-bromo-1,1,1-trifluoropropane (B1271859) or 3-iodo-1,1,1-trifluoropropane. The reaction is typically facilitated by a base to deprotonate the aniline, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate, sodium hydride, or hindered organic bases like diisopropylethylamine (Hünig's base) whiterose.ac.uk. The choice of solvent is also crucial, with polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) being commonly employed to facilitate the SN2 reaction. While direct alkylation is a fundamental transformation, challenges such as over-alkylation to form the tertiary amine can occur, necessitating careful control of reaction conditions whiterose.ac.uk.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Methoxyaniline | 3-Bromo-1,1,1-trifluoropropane | K₂CO₃ | Acetonitrile | 80 | Moderate |

| 4-Methoxyaniline | 3-Iodo-1,1,1-trifluoropropane | NaH | DMF | 25-50 | Good |

| 4-Methoxyaniline | 3,3,3-Trifluoropropyl tosylate | Hünig's base | Acetonitrile | 60-80 | Good |

This table presents plausible reaction conditions based on general principles of N-alkylation of anilines.

Reductive Amination Pathways Utilizing 4-Methoxyaniline and 3,3,3-Trifluoropropanal (B1220928)

Reductive amination offers a highly efficient and controlled method for the synthesis of secondary amines, avoiding the issue of over-alkylation often encountered in direct alkylation. chemspider.com This two-step, one-pot process involves the initial condensation of 4-methoxyaniline with 3,3,3-trifluoropropanal to form an intermediate imine (or iminium ion under acidic catalysis). This intermediate is then reduced in situ to the desired secondary amine. A key aspect of this method is the use of a reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) chemspider.com. The reaction is often carried out in solvents like methanol (B129727), dichloromethane, or 1,2-dichloroethane, sometimes with the addition of a catalytic amount of acetic acid to facilitate imine formation. rsc.org The synthesis of the requisite 3,3,3-trifluoropropanal can be achieved through the hydrolysis of 3,3,3-trifluoromethylvinyl ethers. nih.gov

| Amine | Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| 4-Methoxyaniline | 3,3,3-Trifluoropropanal | NaBH(OAc)₃ | Dichloromethane | 25 | High |

| 4-Methoxyaniline | 3,3,3-Trifluoropropanal | NaBH₃CN | Methanol/AcOH | 25 | High |

| 4-Methoxyaniline | 3,3,3-Trifluoropropanal | H₂/Pd/C | Ethanol (B145695) | 25-50 | Good |

This table presents plausible reaction conditions based on general principles of reductive amination. chemspider.comrsc.org

Palladium-Catalyzed N-Arylation Methods for Substituted Trifluoropropylamines

Modern cross-coupling chemistry provides a powerful tool for the formation of C-N bonds. Specifically, the Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide or triflate. In the context of synthesizing this compound, this would involve the palladium-catalyzed reaction of 3,3,3-trifluoropropylamine (B1329503) with a suitable 4-methoxyphenyl (B3050149) electrophile, such as 4-bromoanisole (B123540) or 4-chloroanisole. The success of this reaction is highly dependent on the choice of palladium catalyst, ligand, and base. Research has shown that the coupling of fluoroalkylamines can be challenging due to their lower nucleophilicity and the potential for β-fluoride elimination. However, specialized ligand systems, such as AdBippyPhos, in combination with a weak base like potassium phenoxide (KOPh), have been shown to be effective for the arylation of fluoroalkylamines with low catalyst loadings. organic-chemistry.orgnih.gov This method is advantageous for its broad functional group tolerance. organic-chemistry.org

| Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 3,3,3-Trifluoropropylamine | 4-Bromoanisole | [Pd(allyl)Cl]₂/AdBippyPhos | KOPh | Toluene | 100 | High |

| 3,3,3-Trifluoropropylamine | 4-Chloroanisole | [Pd(allyl)Cl]₂/AdBippyPhos | KOPh | Toluene | 110 | Good |

This table presents plausible reaction conditions based on reported methods for the palladium-catalyzed arylation of fluoroalkylamines. organic-chemistry.orgnih.gov

Incorporation of the Trifluoropropyl Group via Carbon-Carbon Bond Formation

An alternative synthetic paradigm involves the formation of the 3,3,3-trifluoropropyl scaffold on a pre-functionalized aniline derivative. These methods focus on creating the crucial C-C bond that establishes the trifluoropropyl side chain.

Trifluoromethylation Reactions Leading to 3,3,3-Trifluoropropyl Scaffolds

This approach involves the introduction of a trifluoromethyl (CF₃) group to a suitable three-carbon chain already attached to the 4-methoxyaniline core. One such strategy could involve the synthesis of an N-allyl-4-methoxyaniline precursor. The double bond of the allyl group can then be subjected to a trifluoromethylation reaction. For instance, copper-catalyzed trifluoromethylation of alkenes using reagents like Togni's reagent can be employed. orientjchem.org Following the trifluoromethylation of the double bond, a subsequent reduction of any remaining unsaturation would be necessary to yield the final 3,3,3-trifluoropropyl group. Another potential route involves the base-catalyzed isomerization of a γ-trifluoromethylated allylic amine, followed by reduction of the resulting enamine or imine to furnish the saturated amine. acs.orgresearchgate.net

| Substrate | Reagent(s) | Catalyst | Key Transformation |

| N-Allyl-4-methoxyaniline | Togni's Reagent, Silane | Copper Catalyst | Hydrotrifluoromethylation |

| N-(3-Aryl-3-hydroxyprop-1-en-1-yl)-4-methoxyaniline | Base, Reducing Agent | Organocatalyst | Isomerization/Reduction |

This table outlines conceptual synthetic pathways based on known trifluoromethylation and isomerization/reduction reactions. orientjchem.orgacs.org

Oxidative 3,3,3-Trifluoropropylation Techniques Applied to Relevant Precursors

This strategy involves the initial formation of a ketone precursor, which is then converted to the target aniline. A known method for this is the oxidative 3,3,3-trifluoropropylation of an arylaldehyde. For instance, 4-methoxybenzaldehyde (B44291) can react with (E)-trimethyl(3,3,3-trifluoroprop-1-en-1-yl)silane in the presence of a fluoride (B91410) source like cesium fluoride (CsF) to yield 4,4,4-trifluoro-1-(4-methoxyphenyl)butan-1-one. This reaction proceeds through an initial addition followed by an isomerization. The resulting ketone can then be converted to the desired aniline via reductive amination. This subsequent transformation would involve reaction with an ammonia (B1221849) source (like ammonium (B1175870) acetate (B1210297) or ammonia itself) and a reducing agent (such as sodium cyanoborohydride or catalytic hydrogenation) to form the primary amine, which would then be N-alkylated if necessary, or directly with a primary amine to form a secondary amine in a one-pot fashion. More directly, the ketone could undergo reductive amination with ammonia to form the corresponding primary amine, which would then need to be N-alkylated. A more direct synthesis of the target secondary amine would involve the reductive amination of the ketone with an appropriate amine. However, to obtain the title compound, a direct conversion from the ketone to the N-(3,3,3-trifluoropropyl)aniline would require a more complex transformation. A more plausible route would be the reductive amination of the ketone with ammonia to form the corresponding primary amine, which would then be subjected to one of the N-alkylation methods described in section 2.1.1.

| Precursor | Reagents for Ketone Synthesis | Reagents for Amine Synthesis | Key Transformations |

| 4-Methoxybenzaldehyde | (E)-Trimethyl(3,3,3-trifluoroprop-1-en-1-yl)silane, CsF | 1. NH₃ or NH₄OAc, 2. NaBH₃CN or H₂/Catalyst | Oxidative Trifluoropropylation, Reductive Amination |

This table outlines a conceptual multi-step pathway to the target compound.

Orthogonal Synthetic Routes for this compound

Orthogonal synthetic routes refer to distinct and independent strategies to synthesize a target molecule. For this compound, two primary orthogonal approaches can be considered: direct N-alkylation of 4-methoxyaniline and reductive amination of 4-methoxyanisole with a trifluoropropylamine source.

Route A: Nucleophilic Substitution

This is the most direct approach and involves the reaction of 4-methoxyaniline with a suitable 3,3,3-trifluoropropyl electrophile. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the aniline attacks the electrophilic carbon of the trifluoropropyl group.

A common electrophile for this transformation is 3,3,3-trifluoropropyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often being preferred to enhance the reaction rate.

Route B: Reductive Amination

An alternative orthogonal route is the reductive amination of 4-methoxybenzaldehyde with 3,3,3-trifluoropropylamine. This two-step, one-pot process involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.

This method offers the advantage of using a different set of starting materials and reaction conditions compared to direct N-alkylation. Various reducing agents can be employed for the reduction of the imine, including sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (STAB). The reaction can be performed in a range of solvents, with alcoholic solvents like methanol or ethanol being common choices.

A variation of this approach could involve the reductive amination of 4-methoxyaniline with 3,3,3-trifluoropropanal, although the availability and stability of the aldehyde might be a consideration.

| Route | Starting Materials | Key Transformation | General Conditions |

| A: Nucleophilic Substitution | 4-Methoxyaniline, 3,3,3-Trifluoropropyl bromide | N-Alkylation | Base (e.g., K2CO3, Et3N), Polar aprotic solvent (e.g., DMF, DMSO) |

| B: Reductive Amination | 4-Methoxybenzaldehyde, 3,3,3-Trifluoropropylamine | Imine formation followed by reduction | Reducing agent (e.g., NaBH4, STAB), Alcoholic solvent (e.g., MeOH, EtOH) |

Optimization of Reaction Conditions and Catalyst Selection

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions and the choice of catalyst.

For the N-alkylation route , key parameters to optimize include the base, solvent, temperature, and the potential use of a catalyst. While strong bases like sodium hydride can be used, milder bases such as potassium carbonate or triethylamine (B128534) are often preferred to minimize side reactions. The choice of solvent can influence the reaction rate and selectivity, with polar aprotic solvents generally favoring the desired N-alkylation over potential O-alkylation of the starting material, although this is less of a concern with the highly nucleophilic amine.

Recent advancements in N-alkylation have focused on the use of transition metal catalysts. For instance, manganese pincer complexes have been shown to be effective for the N-alkylation of anilines with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov This approach is atom-economical and environmentally benign. In such a system, an alcohol can be used as the alkylating agent, which is temporarily oxidized to an aldehyde in the catalytic cycle.

For the reductive amination route , the choice of reducing agent is critical. Sodium triacetoxyborohydride is often favored for its mildness and selectivity for reducing imines in the presence of other reducible functional groups. The pH of the reaction medium can also play a significant role in the rate of imine formation.

The following table summarizes some optimized conditions reported for analogous N-alkylation reactions of anilines, which can be adapted for the synthesis of the target compound.

| Catalyst/Promoter | Reactants | Base | Solvent | Temperature | Key Feature |

| Manganese Pincer Complex | Aniline, Benzyl alcohol | t-BuOK | Toluene | 80 °C | Highly selective mono-N-alkylation. nih.gov |

| Cesium Carbonate (Cs2CO3) | p-Methoxybenzylamine, Benzyl bromide | Cs2CO3 | DMF | Room Temp. | High chemoselectivity for mono-N-alkylation. researchgate.net |

| Iron Porphyrin | Aniline, 2,2,2-Trifluoroethylamine HCl | Acetic Acid | H2O:CH2Cl2 (1:1) | Not specified | N-trifluoroethylation in aqueous media. researchgate.net |

| Ruthenium Complex | Aniline, Carbohydrate-based alcohols | Not specified | Not specified | Not specified | "Borrowing hydrogen" strategy for N-alkylation. rsc.org |

Methodological Considerations in Synthetic Pathway Development

The development of a synthetic pathway for this compound requires careful consideration of several factors to ensure an efficient, scalable, and cost-effective process.

Substrate Scope and Functional Group Tolerance: The chosen synthetic method should be tolerant of the methoxy (B1213986) group on the aniline ring. Both nucleophilic substitution and reductive amination are generally compatible with this functional group. However, the reactivity of the trifluoropropylating agent needs to be considered. Highly reactive agents might lead to over-alkylation, forming the tertiary amine.

Regioselectivity: In the case of direct N-alkylation, the primary concern is to ensure selective reaction at the nitrogen atom. While the nitrogen of 4-methoxyaniline is significantly more nucleophilic than the oxygen of the methoxy group, forcing conditions could potentially lead to undesired side products.

Atom Economy and Waste Generation: The "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents, offers high atom economy as water is the only byproduct. nih.gov In contrast, nucleophilic substitution with a trifluoropropyl halide generates a salt byproduct that needs to be removed.

Catalyst Cost and Availability: While noble metal catalysts like ruthenium can be highly effective, their cost and availability might be a concern for large-scale synthesis. rsc.org The development of catalysts based on more abundant and cheaper metals like iron or manganese is an active area of research. nih.govresearchgate.net

Reaction Conditions: The mildness of the reaction conditions is another important consideration. Reactions that can be performed at or near room temperature and at atmospheric pressure are generally preferred for safety and energy efficiency. The use of cesium carbonate as a promoter allows for direct N-alkylation under relatively mild conditions. researchgate.net

Ultimately, the choice of the synthetic pathway will depend on a balance of these factors, including the desired scale of production, cost constraints, and the availability of starting materials and reagents.

Mechanistic Investigations and Reactivity Profile of 4 Methoxy N 3,3,3 Trifluoropropyl Aniline

Reaction Mechanisms Governing N-Alkylation and Amine Functionalization

The synthesis of 4-Methoxy-N-(3,3,3-trifluoropropyl)aniline is most commonly achieved through the N-alkylation of 4-methoxyaniline (p-anisidine). This transformation typically proceeds via a nucleophilic substitution (SN2) mechanism. In this process, the lone pair of electrons on the nitrogen atom of 4-methoxyaniline acts as a nucleophile, attacking the electrophilic carbon of a 3,3,3-trifluoropropyl halide (e.g., 3,3,3-trifluoropropyl iodide) or a sulfonate ester like 3,3,3-trifluoropropyl tosylate. The reaction is generally facilitated by a base to deprotonate the resulting ammonium (B1175870) salt and regenerate the neutral amine, driving the reaction to completion. The choice of solvent and base is crucial to minimize side reactions, such as over-alkylation, which can be a competing process. psu.edu

Alternative strategies for N-alkylation include the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a metal catalyst, such as ruthenium or iridium complexes. nih.govacs.orgnih.gov This method is considered environmentally benign as it generates water as the primary byproduct. nih.gov In a typical cycle, the catalyst temporarily dehydrogenates the alcohol to form an aldehyde, which then condenses with the amine to form an imine. Subsequent reduction of the imine by the metal hydride complex yields the N-alkylated aniline (B41778). nih.gov

Once formed, the secondary amine in this compound can undergo further functionalization. Common reactions include acylation with acyl chlorides or anhydrides to form amides, or reaction with other electrophiles, expanding its synthetic utility.

Electronic and Steric Effects of the Methoxy (B1213986) and Trifluoropropyl Substituents on Aniline Reactivity

The reactivity of the this compound molecule is fundamentally governed by the electronic and steric contributions of its three key components: the aromatic ring, the para-methoxy group, and the N-(3,3,3-trifluoropropyl) group.

Electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are dictated by the electron density of the benzene (B151609) ring. wikipedia.orgmasterorganicchemistry.com The substituents on the ring play a critical role in modulating this density and directing the position of electrophilic attack.

Methoxy Group (-OCH₃): The methoxy group at the para-position is a powerful activating group. It exerts a strong, electron-donating resonance effect (+R) by delocalizing one of its oxygen lone pairs into the aromatic π-system. This effect outweighs its electron-withdrawing inductive effect (-I), thereby increasing the electron density of the ring, particularly at the ortho and para positions relative to itself. byjus.com This makes the molecule more susceptible to electrophilic attack than benzene. Since the para position is already occupied by the amine group, the methoxy group strongly directs incoming electrophiles to the ortho positions (positions 3 and 5).

N-(3,3,3-trifluoropropyl) Group: The nitrogen atom of the amine group also possesses a lone pair that can be donated into the ring through resonance, which is an activating effect. However, this is significantly counteracted by the attached 3,3,3-trifluoropropyl group. The three fluorine atoms exert a potent electron-withdrawing inductive effect (-I) that is relayed through the propyl chain to the nitrogen. This effect reduces the nitrogen's ability to donate its lone pair to the ring, thus deactivating the ring compared to a simple N-alkylaniline.

The net result is a moderated reactivity. The activating effect of the methoxy group is dominant, making the molecule reactive towards electrophiles, with substitution occurring primarily at the positions ortho to the methoxy group (and meta to the amine group).

Table 1: Electronic Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -OCH₃ (Methoxy) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -NH-R (N-alkyl) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -CF₃ on alkyl chain | Strong -I (Withdrawing) | None | Deactivating (via N) | Meta (indirectly) |

The nucleophilicity of the amine is a measure of the ability of the nitrogen's lone pair to attack an electrophile. masterorganicchemistry.comlibretexts.org This property is heavily influenced by the electronic environment around the nitrogen atom.

The presence of the electron-withdrawing 3,3,3-trifluoropropyl group significantly decreases the electron density on the nitrogen atom. This inductive pull makes the lone pair less available for donation to an electrophile, resulting in a marked decrease in the nucleophilicity and basicity of the amine compared to non-fluorinated N-alkylanilines. While the para-methoxy group donates electron density to the aromatic system, its effect on the nitrogen's nucleophilicity is less pronounced than the potent deactivating effect of the trifluoropropyl group. Resonance delocalization of the nitrogen lone pair into the benzene ring also inherently reduces its availability, making anilines less basic than aliphatic amines. shout.education The combination of these factors renders the nitrogen in this compound a relatively weak nucleophile.

Intramolecular and Intermolecular Interactions Modulating Reactivity

The three-dimensional structure and bulk properties of this compound are influenced by a variety of non-covalent interactions. libretexts.orgkhanacademy.org

Intramolecular Interactions: While direct N-H···F-C hydrogen bonding is a known phenomenon in conformationally rigid ortho-fluorinated anilines, nih.govucla.eduucla.edu its occurrence in a flexible system like this compound is less certain. The three-carbon chain provides significant conformational freedom, which may not favor a geometry conducive to this interaction. However, certain conformations could potentially bring the amine proton and fluorine atoms into proximity, allowing for a weak intramolecular hydrogen bond. nih.gov

Intermolecular Interactions: In the solid or liquid state, several intermolecular forces are expected to be at play.

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, forming N-H···N bonds with the nitrogen of a neighboring molecule or N-H···O bonds with the methoxy oxygen. shout.education These interactions are crucial in determining the crystal packing and physical properties of the compound.

Dipole-Dipole Interactions: The highly polar C-F bonds of the trifluoropropyl group and the C-O bond of the methoxy group create significant molecular dipoles, leading to dipole-dipole attractions between molecules.

C-H···F and C-H···π Interactions: Weaker interactions such as C-H···F and C-H···π hydrogen bonds, where a C-H bond interacts with a fluorine atom or the aromatic ring of another molecule, may also contribute to the stability of the condensed-phase structure. nih.gov

Collectively, these forces influence the molecule's solubility, melting point, boiling point, and can affect reactivity by influencing the accessibility of reactive sites. colostate.edu

Stability and Degradation Pathways of this compound under Diverse Conditions

The stability of this compound is enhanced by the presence of the trifluoromethyl moiety. The carbon-fluorine bond is exceptionally strong, making fluorinated compounds generally more resistant to metabolic and chemical degradation compared to their non-fluorinated analogs. nih.gov However, under specific chemical, oxidative, or biological conditions, degradation can occur through several potential pathways.

Oxidative Degradation: Exposure to strong oxidizing agents could lead to oxidation at the nitrogen atom, forming N-oxide or nitroso derivatives. Another possible pathway is oxidative N-dealkylation, which would cleave the N-propyl bond to yield 4-methoxyaniline and 3,3,3-trifluoropropanal (B1220928).

Acidic/Basic Hydrolysis: Under harsh acidic or basic conditions, the ether linkage of the methoxy group could be cleaved to yield the corresponding phenol. The N-alkyl bond is generally stable to hydrolysis.

Biodegradation: In environmental or biological systems, microbial degradation is a possible pathway. Aniline-degrading microorganisms often employ dioxygenase enzymes to hydroxylate the aromatic ring, typically leading to catechol derivatives. This is often followed by ring cleavage, breaking down the aromatic structure. The N-alkyl group may also be removed by microbial enzymes.

Table 2: Potential Degradation Pathways and Products

| Condition | Potential Pathway | Major Products |

| Strong Oxidation | N-Oxidation | This compound N-oxide |

| Strong Oxidation | N-Dealkylation | 4-Methoxyaniline, 3,3,3-Trifluoropropanal |

| Harsh Acid | Ether Cleavage | 4-Amino-N-(3,3,3-trifluoropropyl)phenol |

| Microbial Action | Ring Hydroxylation & Cleavage | Catechol derivatives, Aliphatic acids |

| Microbial Action | N-Dealkylation | 4-Methoxyaniline |

Comparative Reactivity Studies with Related Fluorinated Anilines

To contextualize the reactivity of this compound, it is useful to compare it with other substituted anilines, particularly those containing fluorine.

A key comparison can be made with 4-Fluoro-N-(3,3,3-trifluoropropyl)aniline . The primary difference lies in the electronic effect of the para-substituent.

Reactivity in Electrophilic Aromatic Substitution: The methoxy group (-OCH₃) is an activating group (+R > -I). In contrast, a fluorine atom (-F) at the para position is a deactivating group because its strong inductive effect (-I) outweighs its weaker resonance effect (+R). wikipedia.org Consequently, this compound is significantly more reactive towards electrophiles than its 4-fluoro counterpart.

Nucleophilicity of Nitrogen: The basicity and nucleophilicity of the amine nitrogen are also affected. The electron-donating nature of the methoxy group slightly increases the electron density on the nitrogen (via the ring), making it a stronger base and nucleophile than the 4-fluoro analogue, where the fluorine atom withdraws electron density from the ring.

Table 3: Comparative Electronic Properties of Aniline Substituents (para-position)

| Substituent | Nature of Effect | Effect on Ring Reactivity (SEAr) | Effect on Nitrogen Basicity (relative) |

| -OCH₃ | Strong +R, moderate -I | Activating | Increases |

| -F | Weak +R, strong -I | Deactivating | Decreases |

| -H | (Reference) | Neutral | Reference |

| -NO₂ | Strong -I, strong -R | Strongly Deactivating | Strongly Decreases |

Advanced Spectroscopic Characterization of 4 Methoxy N 3,3,3 Trifluoropropyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The following sections detail the analysis of 4-Methoxy-N-(3,3,3-trifluoropropyl)aniline using various NMR techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the amine proton, and the protons of the trifluoropropyl group.

The aromatic protons on the substituted benzene (B151609) ring are expected to appear as a set of coupled multiplets in the downfield region of the spectrum, typically between δ 6.5 and 7.5 ppm. The exact chemical shifts and coupling patterns (e.g., doublets, triplets) would be dictated by the substitution pattern on the aniline (B41778) ring. The protons of the methoxy group (-OCH₃) would appear as a sharp singlet, typically around δ 3.8 ppm. The amine proton (-NH-) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The methylene protons (-CH₂-) adjacent to the nitrogen and the trifluoromethyl group would exhibit complex splitting patterns due to coupling with both the amine proton and the fluorine atoms of the CF₃ group.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.5 - 7.5 | m | - |

| -OCH₃ | ~3.8 | s | - |

| -NH- | Variable | br s | - |

| -N-CH₂- | 3.2 - 3.6 | tq | - |

Note: The data in this table is predicted based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Molecular Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons would resonate in the downfield region, typically between δ 110 and 160 ppm. The carbon attached to the oxygen of the methoxy group would be the most deshielded among the aromatic carbons. The carbon of the methoxy group itself would appear around δ 55 ppm. The carbons of the trifluoropropyl chain would show characteristic shifts, with the carbon directly attached to the trifluoromethyl group being significantly influenced by the fluorine atoms, exhibiting a quartet in a proton-decoupled ¹³C NMR spectrum due to ¹J(C-F) coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-C | 110 - 160 |

| -OCH₃ | ~55 |

| -N-CH₂- | 40 - 50 |

| -CH₂-CF₃ | 30 - 40 (quartet) |

Note: The data in this table is predicted based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to characterize fluorine-containing compounds. The trifluoromethyl (-CF₃) group in this compound would give a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the CF₃ group. Due to coupling with the adjacent methylene protons, this signal would be expected to appear as a triplet.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|

Note: The data in this table is predicted based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be instrumental in assigning the signals of the aromatic protons and confirming the connectivity within the trifluoropropyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the signals of protons directly attached to carbon atoms. This would allow for the direct assignment of the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Characteristic Absorption Bands for Methoxy, Amine, and Trifluoromethyl Groups

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the vibrations of its key functional groups.

Methoxy Group (-OCH₃): The C-H stretching vibrations of the methyl group would appear around 2950-2850 cm⁻¹. The characteristic C-O stretching vibration is expected in the region of 1250-1000 cm⁻¹.

Amine Group (-NH-): A secondary amine typically shows a single, weak to medium N-H stretching band in the region of 3500-3300 cm⁻¹. The N-H bending vibration may be observed around 1650-1550 cm⁻¹.

Trifluoromethyl Group (-CF₃): The C-F stretching vibrations of the trifluoromethyl group are very strong and typically appear in the region of 1350-1100 cm⁻¹. These strong absorptions are often a dominant feature in the IR spectrum of fluorinated compounds.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring would be observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring would give rise to bands in the 1600-1450 cm⁻¹ region.

Table 4: Predicted Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH-) | N-H Stretch | 3500 - 3300 | Medium |

| Aromatic | C-H Stretch | > 3000 | Medium |

| Methoxy (-OCH₃) | C-H Stretch | 2950 - 2850 | Medium |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium-Strong |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1350 - 1100 | Strong |

Note: The data in this table is predicted based on analogous compounds and general principles of vibrational spectroscopy. Actual experimental values may vary.

An extensive search for specific experimental and theoretical data on the chemical compound This compound did not yield the detailed information required to populate the requested article sections on its advanced spectroscopic and crystallographic characterization.

While research and data are available for structurally related compounds, such as 4-methoxy-3-(trifluoromethyl)aniline and other aniline derivatives, the strict requirement to focus solely on this compound prevents the inclusion of this information. The search for data pertaining directly to the specified molecule—including analyses of hydrogen bonding, high-resolution mass spectrometry, and X-ray crystallography—did not provide the necessary research findings to generate a scientifically accurate and thorough article as per the provided outline.

Therefore, the following sections of the article could not be developed:

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Supramolecular Interactions within the Crystal Lattice

No publicly accessible scientific literature or databases containing this specific information for "this compound" were identified.

Computational and Theoretical Investigations of 4 Methoxy N 3,3,3 Trifluoropropyl Aniline

Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemical research, providing a detailed picture of molecules at the atomic level. For a molecule like 4-Methoxy-N-(3,3,3-trifluoropropyl)aniline, these calculations can determine the most stable three-dimensional arrangement of its atoms (optimized geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its balance of accuracy and computational cost. dntb.gov.ua In studies of similar aniline (B41778) derivatives, the B3LYP hybrid functional is frequently employed to achieve reliable results for both structural and spectroscopic data. researchgate.netsciencepublishinggroup.comresearchgate.net For a comprehensive analysis of this compound, DFT calculations would be performed to optimize the molecular geometry, starting from an initial guess of the structure. This process systematically alters the positions of the atoms until the lowest energy conformation is found. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 4-methoxy-3-(trifluoromethyl)aniline, the methoxy (B1213986) group was found to be slightly inclined with respect to the benzene (B151609) ring plane. nih.gov

Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations that rely on first principles without the use of empirical parameters. sciencepublishinggroup.comresearchgate.net While often more computationally intensive than DFT, they can provide valuable comparative data. The choice of a basis set is crucial for both DFT and ab initio calculations as it defines the set of mathematical functions used to describe the atomic orbitals. For molecules containing elements like fluorine, larger and more flexible basis sets are generally required for accurate descriptions. In computational studies of analogous molecules, basis sets such as 6-31G* and the more extensive 6-311++G(d,p) have been successfully utilized. researchgate.netsciencepublishinggroup.comresearchgate.netresearchgate.net The selection of an appropriate basis set is a critical step to ensure the reliability of the calculated properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive molecule.

For this compound, the spatial distribution of the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted aniline ring, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO is likely to have significant contributions from the trifluoropropyl group, given the high electronegativity of the fluorine atoms, which makes this part of the molecule more electron-accepting. Computational analysis of related aniline derivatives has shown that such calculations can provide detailed visualizations of these orbitals. researchgate.net

A hypothetical FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO and mapping their spatial distributions. This information is valuable for predicting how the molecule might interact with other chemical species.

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital; associated with the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical stability and reactivity. |

Prediction of Spectroscopic Parameters (NMR, IR) and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental structure determination.

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. sciencepublishinggroup.comresearchgate.net By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching, bending, and torsional motions of different functional groups within this compound. For example, characteristic frequencies for C-H, N-H, C-O, and C-F bonds can be predicted. Theoretical spectra for related molecules have shown good correlation with experimental FT-IR data. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict NMR chemical shifts (¹H and ¹³C). sciencepublishinggroup.comresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net By calculating the magnetic shielding around each nucleus in the optimized molecular structure, the chemical shifts can be estimated. These predicted values can then be compared to experimental NMR spectra to aid in the assignment of signals to specific atoms in the molecule. For instance, studies on similar aniline derivatives have successfully used DFT to predict chemical shifts that are in good agreement with experimental findings. rsc.orgrsc.org

| Spectroscopic Technique | Predicted Parameters |

| Infrared (IR) | Vibrational frequencies and intensities. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C chemical shifts. |

Conformational Landscape Analysis and Energy Minima

Molecules with rotatable single bonds, such as the N-(3,3,3-trifluoropropyl) side chain in this compound, can exist in multiple conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms and determine their relative energies. By systematically rotating the bonds and calculating the energy at each step, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformations, or energy minima. In studies of similar flexible molecules, multiple stable conformers have been identified through computational methods. researchgate.net For the target molecule, key rotations would include the C-N bond and the C-C bonds within the propyl chain. Identifying the global energy minimum provides the most likely structure of the molecule in its ground state.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations typically focus on static, isolated molecules (often modeled in the gas phase), molecular dynamics (MD) simulations can provide insights into the dynamic behavior of a molecule over time and its interactions with its environment, such as a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, intermolecular interactions, and solvent effects.

Synthetic Utility and Chemical Transformations of 4 Methoxy N 3,3,3 Trifluoropropyl Aniline As a Versatile Building Block

Applications in the Synthesis of Substituted Heterocycles

The aniline (B41778) moiety is a cornerstone in the construction of numerous nitrogen-containing heterocyclic compounds. 4-Methoxy-N-(3,3,3-trifluoropropyl)aniline, as a substituted aniline, is a potential precursor for several important classes of heterocycles, although its N-substitution introduces mechanistic considerations that differentiate it from primary anilines.

Construction of Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry and is accessible through several classic named reactions involving anilines. The utility of this compound in these syntheses depends on the specific reaction mechanism.

Combes Synthesis : This method involves the acid-catalyzed condensation of an aniline with a β-diketone wikipedia.orgnih.gov. The reaction proceeds through the formation of an enamine intermediate, followed by cyclodehydration to yield the quinoline youtube.com. The presence of the N-alkyl group in this compound would likely result in the formation of a quaternary quinolinium salt rather than a neutral quinoline, as the final aromatization step would not involve the loss of a proton from the nitrogen atom.

Doebner-von Miller Reaction : This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds nih.govwikipedia.org. The mechanism is complex and still a subject of study but is thought to involve conjugate addition and subsequent cyclization and oxidation nih.gov. Similar to the Combes synthesis, the use of an N-substituted aniline would be expected to yield a quinolinium product.

Skraup Synthesis : A variation of the Doebner-von Miller reaction, the Skraup synthesis uses glycerol, which dehydrates in situ to form acrolein (an α,β-unsaturated aldehyde), along with an oxidizing agent nih.goviipseries.org. The same considerations regarding the N-substitution of the aniline precursor apply here.

The general applicability of these methods to aniline derivatives is well-established iipseries.orgjptcp.comresearchgate.net. The electron-donating methoxy (B1213986) group on the aniline ring would activate the aromatic ring towards the electrophilic cyclization step, which is typically rate-determining wikipedia.org.

| Reaction Name | Reactants with Aniline | Key Features | Expected Product with N-Substituted Aniline |

|---|---|---|---|

| Combes Synthesis | β-Diketones | Acid-catalyzed condensation and cyclization wikipedia.orgnih.gov | 2,4-Disubstituted Quinolinium Salt |

| Doebner-von Miller Reaction | α,β-Unsaturated Carbonyls | Forms 2- and/or 4-substituted quinolines wikipedia.orgiipseries.org | Substituted Quinolinium Salt |

| Skraup Synthesis | Glycerol + Oxidizing Agent | Harsh conditions (strong acid, heat) iipseries.org | Quinolinium Salt |

Synthesis of Benzotriazole and Benzimidazole Analogues

The direct synthesis of benzotriazoles and benzimidazoles from this compound using standard methods is not feasible. The conventional synthesis of these heterocycles requires an o-phenylenediamine (a 1,2-diaminobenzene derivative) as the starting material mdpi.comnih.gov.

Benzotriazole synthesis typically involves the diazotization of one amino group of an o-phenylenediamine with nitrous acid, followed by intramolecular cyclization nih.gov.

Benzimidazole synthesis (Phillips condensation) involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic and/or high-temperature conditions ajol.inforesearchgate.net.

Since this compound is a mono-aniline, it lacks the requisite second adjacent amino group for these cyclization reactions. To be utilized as a precursor, it would first need to be converted into an appropriately substituted o-phenylenediamine through a multi-step synthetic sequence, such as nitration followed by reduction. However, N-substituted anilines can be used in alternative, non-classical routes to synthesize N-aryl benzimidazole and benzotriazole derivatives, typically through nucleophilic aromatic substitution reactions where the N-substituted aniline acts as a nucleophile attacking a suitable di-substituted benzene (B151609) ring mdpi.com.

Exploration in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants. Aniline derivatives are common components in MCRs.

One prominent example is the Doebner reaction , a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid jptcp.com. This compound could potentially serve as the aniline component in this reaction. As with other quinoline syntheses, the N-trifluoropropyl group would be retained on the quinoline nitrogen, yielding an N-alkylated quinolinium-4-carboxylic acid product. The efficiency of such reactions can sometimes be enhanced through the use of catalysts or alternative energy sources like microwave irradiation iipseries.org. The use of an electron-deficient aniline, such as 4-trifluoromethylaniline, has been shown to result in low yields in some three-component reactions, whereas the electron-rich nature of this compound may be more favorable beilstein-journals.org.

Derivatization to Form Amide and Imine Linkages

The secondary amine functionality of this compound allows for straightforward derivatization to form amide linkages. Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base will readily yield the corresponding N-acyl, N-trifluoropropyl aniline derivative. This is a standard and high-yielding transformation for secondary amines.

However, the formation of imines (Schiff bases) is not possible with secondary amines like the target compound. Imine formation requires the condensation of a primary amine with an aldehyde or ketone, followed by the elimination of water. This elimination step necessitates the presence of two protons on the nitrogen atom. While secondary amines can react with aldehydes and ketones, they typically form enamines (if an α-proton is available on the amine's alkyl substituent) or unstable hemiaminal/aminal intermediates. The synthesis of fluorinated imines, for instance, generally relies on the condensation of fluorinated aldehydes with primary aniline derivatives mdpi.com.

Role in the Preparation of Fluorinated Compounds for Specific Research Applications

The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry and agrochemical development. Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets nih.gov. The trifluoromethyl group (–CF₃) is a particularly common motif, but other fluorinated substituents like the 3,3,3-trifluoropropyl group also impart these desirable properties.

This compound serves as a valuable fluorinated building block. tandfonline.com It allows for the direct introduction of the trifluoropropyl amine moiety into more complex molecular architectures. This is often a more efficient strategy than attempting to introduce the fluorine atoms at a later stage in a synthesis (late-stage fluorination) tandfonline.com. This compound is particularly useful for synthesizing fluorinated heterocycles, which merge the beneficial properties of both the heterocyclic scaffold and the fluorine substituents researchgate.netnih.govacs.org. For example, a related compound, 4-Methoxy-3-(trifluoromethyl)aniline, is used as an intermediate in the synthesis of effective pesticides nih.govossila.com.

Polymerization and Materials Science Research Involving Aniline Derivatives

Aniline and its derivatives can be polymerized to form polyanilines (PANI), a class of conducting polymers with applications in sensors, corrosion inhibition, and electronic devices. The properties of these polymers are highly dependent on the substituents present on the aniline monomer nih.govresearchgate.net.

The polymerization of N-substituted anilines, such as N-alkylanilines, has been studied and is known to produce polymers with distinct properties compared to unsubstituted PANI scilit.comacs.orgacs.org. The presence of an N-alkyl group generally decreases the conductivity and alters the morphology of the polymer but can significantly improve its solubility in common organic solvents, facilitating processing and film formation nih.gov.

A polymer synthesized from this compound would be expected to have the following characteristics:

Improved Solubility : The N-trifluoropropyl group would likely render the polymer soluble in a range of organic solvents nih.gov.

Modified Electronic Properties : The electron-donating methoxy group and the electron-withdrawing trifluoropropyl group would electronically influence the polymer backbone, affecting its conductivity and redox behavior.

Altered Morphology : Substituents are known to change the surface morphology of the resulting polymers from hierarchical structures to more spherical ones nih.govresearchgate.net.

Sensing Capabilities : The modified electronic properties and morphology could make the polymer sensitive to analytes like moisture or ammonia (B1221849), suggesting potential use in chemical sensors nih.gov.

The physical properties of polymers, such as strength, flexibility, and thermal stability, are dictated by factors including chain length, side groups, branching, and cross-linking purdue.edulibretexts.orgyoutube.com. The specific substituents on this compound would play a crucial role in determining these final material properties.

| Substituent | Expected Effect on Polymer Property | Rationale |

|---|---|---|

| N-(3,3,3-trifluoropropyl) | Increased solubility, decreased conductivity | Steric hindrance from the N-alkyl group disrupts π-conjugation along the polymer backbone but prevents tight chain packing, improving solubility nih.gov. |

| 4-Methoxy | Increased electron density on the polymer backbone | The methoxy group is electron-donating, which can affect the polymer's redox potentials and optical properties nih.gov. |

| Trifluoro- group | Increased thermal stability and chemical resistance | The high strength of the C-F bond often imparts enhanced stability to materials. |

Future Research Directions and Advanced Applications of 4 Methoxy N 3,3,3 Trifluoropropyl Aniline

Development of Novel Synthetic Strategies for Enhanced Atom Economy and Sustainability

The synthesis of N-alkylated anilines is a cornerstone of organic chemistry. However, traditional methods often suffer from poor atom economy, the use of hazardous reagents, and the generation of significant waste. Future research into the synthesis of 4-Methoxy-N-(3,3,3-trifluoropropyl)aniline will likely focus on developing greener, more efficient, and atom-economical strategies.

The concept of atom economy, which emphasizes the maximization of atoms from reactants being incorporated into the final product, is a key driver of modern synthetic chemistry. rsc.orgnumberanalytics.com Catalytic approaches, particularly those utilizing transition metals, have shown great promise in the N-alkylation of anilines with alcohols, producing water as the only byproduct. researchgate.netarkat-usa.org For instance, catalysts based on iridium, ruthenium, and iron have been effectively employed for the N-alkylation of various anilines. researchgate.netnih.gov A particularly relevant strategy for future exploration is the use of alcohols as alkylating agents, which is considered a green and atom-economical approach. arkat-usa.org

Recent advancements have also highlighted the use of visible-light-induced N-alkylation of anilines, which avoids the need for metal catalysts, bases, and ligands, offering a more environmentally friendly pathway. nih.gov The development of continuous flow reactors for aniline (B41778) derivatization, as demonstrated for the synthesis of 4-methoxy-2-nitroaniline, presents another avenue for safer, more efficient, and scalable production. google.com

Future synthetic strategies for this compound could focus on the direct coupling of 4-methoxyaniline with 3,3,3-trifluoropropanol, leveraging these advanced catalytic systems. The table below summarizes potential catalytic approaches for such a transformation.

| Catalyst Type | Reaction | Advantages |

| Transition Metal (e.g., Ir, Ru, Fe) | N-alkylation with alcohols | High atom economy, water as byproduct |

| Photocatalyst (e.g., Eosin Y) | Visible-light induced N-alkylation | Metal-free, mild conditions |

| Solid-supported Catalyst (e.g., Fe(ClO4)3/SiO2) | Heterogeneous catalysis | Easy catalyst separation and recycling |

Exploration of Organocatalytic and Biocatalytic Transformations

While metal-based catalysts are effective, the development of organocatalytic and biocatalytic methods for the synthesis of this compound represents a significant and sustainable future research direction. Organocatalysis avoids the use of potentially toxic and expensive heavy metals, aligning with the principles of green chemistry.

Acid-catalyzed N-alkylation of anilines has been demonstrated using catalysts like p-toluenesulfonic acid, which facilitates the reaction between anilines and activated alcohols. arkat-usa.org The exploration of chiral organocatalysts could also open pathways to enantiomerically pure derivatives of the target compound, which is of particular importance in medicinal chemistry.

Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions. While the direct biocatalytic N-alkylation with a trifluoropropyl group may be challenging, future research could focus on enzyme evolution and engineering to develop biocatalysts capable of this transformation.

Integration into Complex Organic Scaffolds and Advanced Materials

The structural features of this compound make it an attractive building block for the synthesis of more complex organic molecules and advanced materials. The aniline moiety is a common precursor for a variety of heterocyclic compounds, many of which exhibit important biological activities. ossila.com

In materials science, fluorinated organic compounds are of great interest for the development of organic electronics. The introduction of fluorine atoms can significantly influence the electronic properties, stability, and morphology of organic materials. The trifluoropropyl group, in particular, can enhance lipophilicity and modulate intermolecular interactions, properties that are crucial for applications in organic semiconductors and polymers. Furthermore, related methoxy-nitroaniline single crystals have been investigated for their optical applications, suggesting that derivatives of the target compound could also possess interesting optical properties. researchgate.net The use of (3,3,3-trifluoropropyl)trimethoxysilane in the formation of antithrombogenic coatings also points towards the potential utility of the trifluoropropyl group in biomaterials. acs.orgacs.org

Computational Design and Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. Future studies on this compound will undoubtedly benefit from computational modeling to understand its structure-activity relationships (SAR).

SAR studies on related fluorinated compounds have shown that the position and nature of fluorine substitution can dramatically affect biological activity. nih.govnih.gov For example, in a series of fluorinated sialic acid inhibitors, the degree of fluorination was found to directly correlate with inhibitory potency. nih.gov Similarly, studies on aniline-based compounds have demonstrated how modifications to the aniline structure can tune their properties for applications in bioimaging. rsc.org

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can be employed to predict the electronic properties, conformation, and interaction of this compound with biological targets or other molecules within a material. This predictive power can accelerate the design of new derivatives with optimized properties for specific applications.

Application in Chemical Biology Tools and Probe Design

Chemical probes are essential tools for dissecting complex biological processes. nih.gov The unique properties of this compound make it a promising scaffold for the design of novel chemical probes. The trifluoromethyl group is often used in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov

The aniline core can be readily functionalized to attach reporter groups, such as fluorophores or affinity tags, allowing for the visualization and identification of its cellular targets. The lipophilicity imparted by the trifluoropropyl group could facilitate cell membrane permeability, a crucial property for effective chemical probes. The structure-activity relationships of aniline analogues have been explored to develop potent radiosensitizers, indicating the potential for similar derivatives of the target compound in therapeutic applications. researchgate.net

Future research could focus on synthesizing a library of derivatives based on the this compound scaffold and screening them for specific biological activities. Active compounds could then be further developed into highly specific chemical probes to investigate biological pathways or as potential leads for drug discovery.

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-N-(3,3,3-trifluoropropyl)aniline, and what factors influence yield optimization?

- Methodological Answer : The compound can be synthesized via reductive amination between 4-methoxyaniline and 3,3,3-trifluoropropyl aldehyde, using sodium cyanoborohydride (NaBH3CN) as a reducing agent in methanol at 0–25°C . Yield optimization depends on:

- Stoichiometry : Maintain a 1:1.2 molar ratio of aniline to aldehyde to minimize unreacted starting material.

- pH Control : Adjust to pH 5–6 using acetic acid to stabilize intermediates.

- Purification : Use silica gel chromatography with ethyl acetate/hexane (1:3) to isolate the product.

Alternative routes include nucleophilic substitution of 3,3,3-trifluoropropyl bromide with 4-methoxyaniline in DMF at 80°C for 12 hours, though this method may require longer reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Prioritize ¹H/¹³C NMR and GC-MS for structural confirmation:

- ¹H NMR : Look for a singlet at δ 3.7–3.8 ppm (methoxy group) and a triplet at δ 2.8–3.0 ppm (–NH–CH2–CF3) .

- ¹³C NMR : Signals at δ 55–56 ppm (OCH3) and δ 120–125 ppm (q, J = 280 Hz, CF3 group) .

- GC-MS : Molecular ion peak at m/z 249 (C10H11F3N1O1) and fragment ions at m/z 123 (4-methoxyaniline moiety) .

FT-IR can confirm secondary amine stretches (N–H bending at ~1500 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction conditions for synthesizing trifluoropropyl-substituted anilines?

- Methodological Answer : Discrepancies in reaction yields (e.g., 60–85%) may arise from:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may degrade trifluoropropyl halides at high temperatures .

- Catalyst Selection : Palladium catalysts (e.g., Pd/C) improve coupling efficiency but require inert atmospheres to prevent dehalogenation .

To reconcile results, conduct controlled experiments varying: - Temperature (60°C vs. 80°C),

- Catalyst loading (1–5 mol%),

- Reaction time (8–24 hours).

Monitor progress via TLC or in-situ IR spectroscopy to identify optimal termination points .

Q. What role does the trifluoropropyl group play in the compound’s electronic properties, and how can this be experimentally determined?

- Methodological Answer : The –CF3 group is strongly electron-withdrawing, reducing electron density on the aniline ring. This can be quantified via:

- Cyclic Voltammetry : Measure oxidation potentials; a higher potential indicates stabilization of the aniline’s lone pair .

- Hammett Constants : Compare σp values (CF3: σp ≈ 0.54) to predict substituent effects on reactivity .

Computational methods (DFT) using Gaussian09 with B3LYP/6-31G(d) basis sets can model charge distribution and frontier molecular orbitals .

Q. What strategies are recommended for analyzing the metabolic stability of this compound in pharmacological studies?

- Methodological Answer : Use HPLC-MS/MS to track metabolic degradation in liver microsomes:

- Incubation : Mix compound with rat/human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C.

- Quenching : At intervals (0, 15, 30, 60 min), add ice-cold acetonitrile to halt reactions.

- Detection : Monitor parent ion (m/z 249) and metabolites (e.g., demethylated or oxidized species) .

Compare half-life (t1/2) to reference compounds to assess stability. For structural insights, isolate metabolites via preparative HPLC and characterize via NMR .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Discrepancies may arise from impurities or hydration states. Systematically test solubility using:

- Polar Solvents : Methanol, DMSO (record saturation points via gravimetry).

- Nonpolar Solvents : Hexane, toluene (use UV-Vis at λmax ~270 nm for quantification).

Purify the compound via recrystallization (ethanol/water) and repeat measurements. Note that the –CF3 group enhances solubility in fluorinated solvents (e.g., HFIP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.